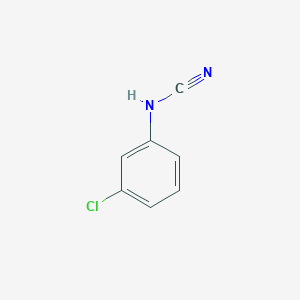
N-(3-Clorofenil)-cianamida
Descripción general
Descripción
3-Chlorophenylcyanamide (3-CPCA) is a chemical compound that has been studied for its applications in scientific research. It is a colorless crystalline solid used in a variety of laboratory experiments, including synthesis, biochemical and physiological effects, and mechanisms of action. 3-CPCA is a useful tool for scientists to study the effects of certain compounds on biological systems.
Aplicaciones Científicas De Investigación
Síntesis de moléculas híbridas biofuncionales
El compuesto N-(3-Clorofenil)-cianamida se puede utilizar en la síntesis de moléculas híbridas biofuncionales. Por ejemplo, se ha informado que la N-(3-clorofeniletil)-4-nitrobenzamida se sintetizó en la reacción entre 2-(3-clorofenil)etan-1-amina y cloruro de 4-nitrobenzoílo . La nueva molécula híbrida biofuncional se caracterizó completamente mediante datos espectrales de 1H, 13C NMR, UV y espectrometría de masas .
Neurociencia y Farmacología
El compuesto tiene una importancia significativa en el ámbito de la neurociencia y la farmacología. Actúa como un neuromodulador, influyendo en el estado de ánimo, la cognición y el comportamiento. Su función se extiende a la regulación de los niveles de neurotransmisores, particularmente la dopamina y la norepinefrina, contribuyendo a las sensaciones de euforia y alerta .
Precursor de varios neurotransmisores
This compound también sirve como precursor de varios neurotransmisores y juega un papel vital en la síntesis de catecolaminas .
Posibles aplicaciones terapéuticas
Las propiedades farmacológicas de this compound han llamado la atención en el descubrimiento de fármacos, con investigadores explorando sus posibles aplicaciones terapéuticas, incluso en el tratamiento de trastornos del estado de ánimo y el trastorno por déficit de atención con hiperactividad (TDAH) .
Mejora de la actividad biológica
La incorporación estratégica de cloro en posiciones específicas de moléculas biológicamente activas puede mejorar notablemente su actividad biológica inherente .
Diseño de fármacos
El grupo nitro representa un grupo funcional versátil y valioso en el diseño de fármacos, contribuyendo a una amplia gama de agentes terapéuticos con aplicaciones en terapia antimicrobiana, tratamiento del cáncer y más allá .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a related compound, acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Cccp disrupts the electron transport chain, affecting the mitochondrial function .
Result of Action
Cccp, a related compound, causes the gradual destruction of living cells and death of the organism .
Análisis Bioquímico
Biochemical Properties
3-Chlorophenylcyanamide plays a role in biochemical reactions, particularly in the synthesis of novel N-Aryl N’-Hydroxyguanidines used as NO-donors
Molecular Mechanism
The molecular mechanism of 3-Chlorophenylcyanamide is complex and not fully understood. It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(3-chlorophenyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMFSSNEAKEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the coordination behavior of 3-chlorophenylcyanamide with metal ions?
A1: Research indicates that 3-chlorophenylcyanamide acts as a monoanionic ligand, coordinating to metal ions through its terminal nitrogen atom. [, ] For instance, in complexes with zinc(II) and ruthenium(II), 3-chlorophenylcyanamide coordinates in an end-on fashion, forming stable complexes. [, ] This coordination mode is supported by infrared spectroscopy, which shows a characteristic band for the N=C=N stretching vibration around 2100-2180 cm-1. [, ]
Q2: How does the presence of the chlorine atom in 3-chlorophenylcyanamide influence its electronic properties within a metal complex?
A2: Density functional theory (DFT) calculations on ruthenium(III) complexes suggest that the chlorine atom in 3-chlorophenylcyanamide influences its electronic properties, impacting its ability to donate electron density to the metal center. [] While 3-chlorophenylcyanamide demonstrates some non-innocent character, implying partial oxidation upon metal oxidation, the extent is less pronounced compared to the pentachlorophenylcyanamide analogue. [] This suggests that the electron-withdrawing chlorine atom, to some degree, modulates the ligand's electron-donating capability.
Q3: Are there any studies investigating the electrochemical behavior of 3-chlorophenylcyanamide in metal complexes?
A3: Yes, cyclic voltammetry studies on zinc(II) complexes with 3-chlorophenylcyanamide reveal irreversible oxidation peaks at positive potentials, attributed to the sequential oxidation of the two 3-chlorophenylcyanamide ligands. [] This indicates that the electrochemical properties of the complex are significantly influenced by the redox behavior of the coordinated 3-chlorophenylcyanamide ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



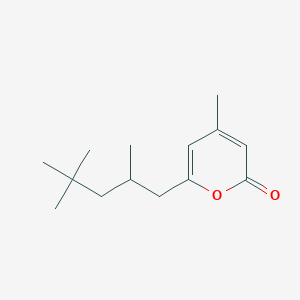


![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)


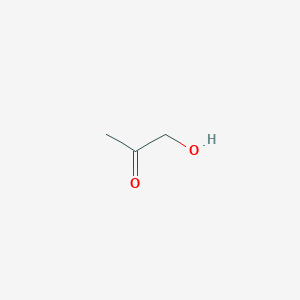
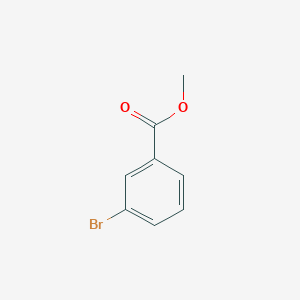
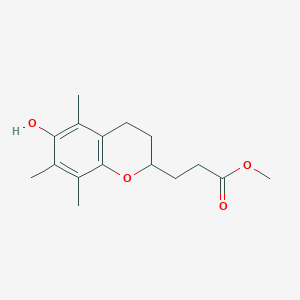
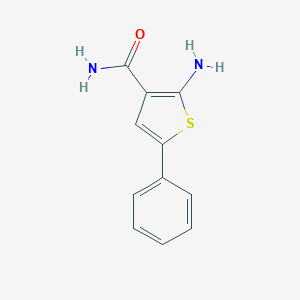
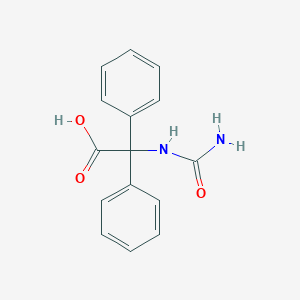
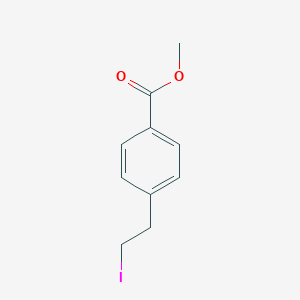
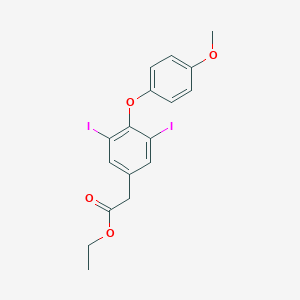
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)